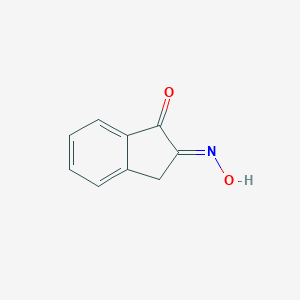

Indan-1,2-dione-2-oxime

Vue d'ensemble

Description

Indan-1,2-dione-2-oxime is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211494. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Indan-1,2-dione-2-oxime, also known as 2-Oximino-1-indanone, is an organic compound with the molecular formula C9H7NO2 It is known that the compound is used in the first stage of forensic identification of latent fingerprints .

Mode of Action

It is known to interact with amino acids left behind by the human hand, which may be developed into fingerprints . The results of this interaction are photographed with a special filter under a strong yellow-green fluorescent or green laser .

Biochemical Pathways

Its use in the development of latent fingerprints suggests it may interact with proteins or other biomolecules present in the residue left by human fingers .

Result of Action

The primary known result of the action of this compound is the development of latent fingerprints. It is particularly useful for paper, and for items printed with thermal inks such as receipts . The compound interacts with amino acids left behind by the human hand, allowing for the visualization of fingerprints .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the quality of fingerprints developed may depend on the surface on which they are found, the age of the fingerprints, and the conditions under which they were left . .

Analyse Biochimique

Biochemical Properties

Indan-1,2-dione-2-oxime plays a significant role in biochemical reactions, particularly in the detection and analysis of amino acids and proteins. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions involving this compound. The interaction between this compound and these enzymes often results in the formation of stable complexes that can be detected and quantified using various analytical techniques . Additionally, this compound can form Schiff bases with primary amines, which are useful in protein and peptide analysis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, this compound has been shown to inhibit the activity of certain proteases by forming covalent bonds with the active site residues . This inhibition can lead to downstream effects on cellular processes such as apoptosis and cell cycle regulation. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Activité Biologique

Indan-1,2-dione-2-oxime, a derivative of indanone, has garnered attention for its diverse biological activities. This compound, characterized by its unique oxime functional group, exhibits a range of pharmacological properties that have been explored in various studies. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

This compound is classified as a vicinal diketone with the molecular formula . It is known for its solid state and has a predicted boiling point of approximately and a density of . The compound's pKa value is around , indicating its weakly acidic nature.

Biological Activities

The biological activities of this compound span several therapeutic areas:

1. Antimicrobial Activity

Studies have shown that Indan-1,2-dione derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from Indan-1,2-dione have demonstrated effectiveness against various bacterial strains and fungi .

2. Anticancer Properties

this compound has been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and B16F10 .

3. Anti-inflammatory Effects

The anti-inflammatory properties of Indan-1,2-dione derivatives have also been documented. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . For example, specific derivatives were compared to standard anti-inflammatory drugs like indomethacin and showed superior activity in reducing paw edema in rats .

Synthesis Methods

The synthesis of this compound typically involves the oxidation of 1-indanone followed by the formation of the oxime through reaction with hydroxylamine. Various synthetic routes have been explored to optimize yield and purity:

| Method | Description | Yield |

|---|---|---|

| Oxidation with Selenium Dioxide | Converts 1-indanone to Indan-1,2-dione | Approx. 70% |

| Reaction with Hydroxylamine | Forms the oxime derivative | Approx. 80% |

These methods highlight the compound's accessibility for further biological testing.

Case Studies

Several case studies illustrate the biological activity of Indan-1,2-dione derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various Indan-1,2-dione derivatives against Staphylococcus aureus and Candida albicans. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity in HeLa Cells

In vitro assays demonstrated that Indan-1,2-dione derivatives significantly reduced cell viability in HeLa cells with IC50 values ranging from 10 to 30 µM. The mechanisms involved included induction of apoptosis and inhibition of cell migration .

Applications De Recherche Scientifique

Indan-1,2-dione-2-oxime is an organic compound that has garnered attention for its diverse applications across various scientific fields. This article explores its applications in detail, supported by case studies and data tables to provide a comprehensive overview.

Non-linear Optical Applications

Application Summary: this compound is utilized in non-linear optical (NLO) materials, where it exhibits enhanced optical properties under high-intensity light exposure.

Methods of Application: The compound is characterized using techniques like second-harmonic generation (SHG) measurements to evaluate its NLO responses.

Results and Outcomes: Materials incorporating this compound demonstrate significant non-linear responses, quantified by parameters such as the non-linear refractive index and absorption coefficients. These properties are critical for applications in optical switching and frequency doubling.

Biosensing

Application Summary: The compound is integrated into biosensors for detecting biological substances.

Methods of Application: Biosensors utilize this compound to interact with specific biomolecules, resulting in detectable changes in optical properties.

Results and Outcomes: These biosensors have shown high specificity and sensitivity in detecting various biomolecules, with performance metrics including detection limits and response times being evaluated.

Forensic Science

Application Summary: this compound is used for identifying latent fingerprints on porous surfaces.

Methods of Application: The compound reacts with amino acids in fingerprint residues, producing colored compounds that enhance fingerprint visibility.

Results and Outcomes: This method is particularly effective on items printed with thermal inks, making it a valuable tool in forensic investigations.

Pharmaceutical Intermediates

Application Summary: The compound serves as a synthetic intermediate in the development of biologically active molecules.

Methods of Application: Chemical reactions modify the structure of this compound to create derivatives with specific biological activities.

Results and Outcomes: Derivatives have been synthesized that show potential in treating diseases such as Alzheimer's and AIDS, highlighting the compound's versatility as a building block for pharmaceuticals.

Solar Cell Applications

Application Summary: this compound derivatives are explored as electron acceptors in dye-sensitized solar cells (DSSCs).

Methods of Application: These compounds improve electron transfer processes within solar cells.

Results and Outcomes: Solar cells utilizing these derivatives exhibit enhanced power conversion efficiencies, contributing to advancements in renewable energy technologies.

Photoinitiators in Polymerization

Application Summary: The compound acts as a photoinitiator for polymerization processes.

Methods of Application: It is mixed with monomers and exposed to light to initiate polymer formation.

Results and Outcomes: This application results in polymers with high conversion rates and desirable mechanical properties.

Bioimaging

Application Summary: Derivatives of this compound are investigated for use as contrast agents in bioimaging.

Methods of Application: These compounds interact with biological targets to enhance imaging techniques.

Results and Outcomes: The use of these derivatives has shown potential for clearer imaging of biological structures.

Antidotes for Organophosphate Poisoning

Application Summary: this compound derivatives are evaluated for their efficacy against organophosphate poisoning.

Methods of Application: These compounds work by reactivating acetylcholinesterase enzymes inhibited by organophosphate compounds.

Results and Outcomes: In vitro and in vivo studies indicate promising results regarding their ability to restore enzyme activity.

Fungicidal Properties

Application Summary: The compound's derivatives are studied for fungicidal activity against crop pathogens.

Methods of Application: In vitro assays are conducted to assess effectiveness against various fungal pathogens.

Results and Outcomes: Preliminary results suggest potential efficacy in managing fungal infections in agricultural settings.

Case Study 1: NLO Applications

A study demonstrated that materials containing this compound exhibited a non-linear refractive index significantly higher than traditional materials used in optical devices. This enhancement was quantified through rigorous SHG measurements, leading to advancements in optical technology applications such as telecommunications.

Case Study 2: Forensic Science

Research highlighted the effectiveness of this compound in revealing latent fingerprints on porous surfaces. A series of experiments confirmed its utility on thermal ink prints commonly found on receipts, showcasing its practical application in forensic investigations.

Propriétés

IUPAC Name |

(2E)-2-hydroxyimino-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXMSPEUDRDPH-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-10-1 | |

| Record name | 1, 2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oximino-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the hydrogen bonding behavior of Indan-1,2-dione 2-oxime in the solid state?

A1: Indan-1,2-dione 2-oxime molecules exhibit a planar geometry in the solid state and form dimers through tandem hydrogen bonding. [] This means that two hydrogen bonds form between each pair of molecules, creating a stable network. This information is crucial for understanding the compound's physical properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.